molecular formula C13H12F3N5O2 B4281259 1-METHYL-4-({[2-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE

1-METHYL-4-({[2-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4281259
M. Wt: 327.26 g/mol
InChI Key: GWCKEQRALZYXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-4-({[2-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-({[2-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, which is then reacted with chloro(triphenyl)methane to obtain 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-carbonitrile . This intermediate is further reacted with 2-(trifluoromethyl)phenyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-({[2-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-METHYL-4-({[2-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-METHYL-4-({[2-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-4-({[2-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a carboxamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-4-[[2-(trifluoromethyl)phenyl]carbamoylamino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O2/c1-21-10(11(17)22)9(6-18-21)20-12(23)19-8-5-3-2-4-7(8)13(14,15)16/h2-6H,1H3,(H2,17,22)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCKEQRALZYXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)NC(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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